Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride
Description
Its molecular formula is C₁₁H₂₀ClNO₂, and it has a molecular weight of 233.74 g/mol . The compound features a primary amine group, an ethyl ester moiety, and a cyclohex-3-en-1-yl group attached to the propanoate backbone. It is cataloged as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research, by suppliers such as Enamine Ltd and SJZ THLD IMP & EXP CO LTD .
Key structural attributes include:
- Ethyl ester: Enhances solubility in organic solvents and facilitates hydrolysis under acidic/basic conditions.
- Primary amine: Enables participation in condensation, acylation, or coordination chemistry.
Properties
IUPAC Name |
ethyl 2-amino-3-cyclohex-3-en-1-ylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-4,9-10H,2,5-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFQCAJGISYIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCC=CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride typically involves the reaction of ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of organic solvents and requires careful temperature control to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride serves as a crucial building block in organic chemistry. It is utilized in the synthesis of various derivatives, including:
- Ketones
- Aldehydes
- Amines
These products are essential in the development of new chemical entities and therapeutic agents.
Biological Studies
In biological research, this compound is employed to investigate enzyme-substrate interactions and protein-ligand binding. Its ability to modulate enzyme activity makes it valuable for studying biochemical pathways. For example:
- Enzyme Modulation : The compound has been shown to influence the activity of specific enzymes, which can be critical for understanding metabolic processes and disease mechanisms.
Pharmaceutical Development
The compound has been investigated for its potential therapeutic properties. It acts as a precursor in synthesizing pharmaceutical compounds, particularly in peptide synthesis where it facilitates the formation of amide bonds between amino acids. Key steps include:
- Activation of Carboxyl Groups : Using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to prepare carboxyl groups for nucleophilic attack.
- Peptide Formation : The compound reacts with amino groups of other amino acids to form desired peptide sequences .
Industrial Applications
In industrial contexts, this compound is utilized in producing fine chemicals and as an intermediate in various industrial products. Its unique structure allows for diverse applications in material science and chemical manufacturing.
Data Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for ketones, aldehydes, amines | Versatile scaffold for new chemical entities |
| Biological Studies | Enzyme-substrate interactions; protein-ligand binding | Insight into metabolic pathways |
| Pharmaceutical Development | Peptide synthesis; therapeutic agent precursor | Facilitates amide bond formation |
| Industrial Applications | Production of fine chemicals | Intermediate in various industrial products |
Case Studies
- Peptide Synthesis : A study demonstrated the effectiveness of this compound as a crosslinker in peptide synthesis. Researchers successfully created several peptides using this compound, showcasing its utility in biochemistry.
- Enzyme Modulation : In another study focusing on enzyme activity modulation, the compound was used to alter the function of specific enzymes involved in metabolic pathways. This research highlighted its potential therapeutic implications in treating metabolic disorders .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Target Compound: Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate Hydrochloride
- Molecular formula: C₁₁H₂₀ClNO₂
- Key groups : Cyclohexene, ethyl ester, primary amine.
Compound A: 2-(Diethylamino)ethyl 3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoate Hydrochloride (CAS 7477-24-9)
- Molecular formula: C₂₁H₃₁NO₃·HCl
- Key groups: Cyclohexene, phenyl, tertiary amine (diethylaminoethyl ester), hydroxyl .
- Structural differences : Larger molecular size, aromatic phenyl group, and hydroxyl substituent increase steric bulk and polarity.
Compound B: Ethyl 3-Amino-3-(3-Methylphenyl)propanoate Hydrochloride
Compound C: Methyl 3-[(1-Phenylcyclohexyl)Amino]Propanoate Hydrochloride
- Molecular formula: C₁₆H₂₄ClNO₂
- Key groups : Phenylcyclohexyl, methyl ester, secondary amine .
- Structural differences : Bulky phenylcyclohexyl group and methyl ester reduce solubility compared to the ethyl ester in the target compound.
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride relevant to experimental handling?
- Answer: The compound has a molecular formula of C₁₁H₂₀ClNO₂ and a molecular weight of 233.74 g/mol . It is typically a white to off-white powder with a melting point range of 166–170°C (observed in structurally similar hydrochloride salts) . Solubility data suggests moderate solubility in polar aprotic solvents like DMSO and methanol, but limited solubility in water . Storage recommendations include protection from light, desiccation, and room temperature conditions to maintain stability .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₀ClNO₂ | |
| Molecular Weight | 233.74 g/mol | |
| Solubility | DMSO, methanol (slight) | |
| Storage Conditions | RT, dark, dry |
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: The compound is synthesized via esterification of the corresponding amino acid with ethanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:
- Amino acid activation : Use of thionyl chloride (SOCl₂) or HCl gas to generate the reactive acyl intermediate.
- Esterification : Reaction with ethanol in anhydrous conditions to form the ethyl ester .
- Purification : Recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for functionalizing the cyclohexene ring in this compound?
- Answer: The cyclohexene moiety allows for regioselective reactions such as:
- Epoxidation : Use of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form epoxide derivatives .
- Diels-Alder reactions : Employ electron-deficient dienophiles (e.g., maleic anhydride) under reflux conditions to generate bicyclic adducts .
- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) to saturate the cyclohexene ring, altering steric and electronic properties .
- Key considerations : Monitor reaction progress via TLC or HPLC, and adjust catalyst loading (e.g., 5–10% Pd-C for hydrogenation) to avoid over-reduction .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
- Answer:
- X-ray crystallography : Determines absolute stereochemistry and confirms cyclohexene ring conformation .
- 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations to differentiate regioisomers (e.g., distinguishing substituent positions on the cyclohexene ring) .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
- Case study : A 2024 study on similar cyclohexene-containing esters used HSQC to resolve overlapping signals from the amino ester and cyclohexene protons .
Data Contradiction Analysis
- Melting Point Variability : reports a melting point of 166–170°C for a structurally related hydrochloride salt, while cites 220–225°C for another analog. This discrepancy may arise from differences in crystal packing or hydration states. Researchers should validate melting points with differential scanning calorimetry (DSC) and cross-reference batch-specific data .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
